N-(2-chlorophenyl)-3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide
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Overview
Description
Scientific Research Applications
Heterocyclic Chemistry in Drug Development
Heterocyclic compounds, including benzothiazole derivatives like the compound , are pivotal in pharmaceutical chemistry due to their broad spectrum of biological activities. These compounds have been investigated for various therapeutic capabilities such as antitumor, anticancer, antioxidant, antidiabetic, antiviral, antimicrobial, and antimalarial activities. The benzothiazole moiety, in particular, has been recognized for its significance in synthesizing compounds that exhibit promising pharmacological properties (Elamin et al., 2020).
Antitubercular Activity
The modification of isoniazid (INH) structure, a well-known antitubercular drug, with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives, including structures similar to the compound of interest, has demonstrated in vitro efficacy against M. tuberculosis comparable to INH. This suggests that derivatives of "N-(2-chlorophenyl)-3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide" might possess significant antitubercular activity, supporting their potential as leads in the development of new antitubercular compounds (Asif, 2014).
Antitumor and Anticancer Properties
Compounds containing imidazole derivatives, which share structural similarities with the benzothiazole and azetidine rings in the compound of interest, have been reviewed for their antitumor activities. Some of these compounds have advanced to preclinical testing stages, highlighting the potential of such heterocyclic compounds in the search for new antitumor drugs and compounds with various biological properties (Iradyan et al., 2009).
Environmental and Toxicological Research
While primarily focused on therapeutic applications, it's important to consider the broader implications of chemical research, including environmental and toxicological aspects. Studies on chlorophenols and their derivatives have provided insights into the fate and behavior of such compounds in aquatic environments and municipal waste incineration, contributing to our understanding of environmental pollution and aiding in the development of safer chemical practices (Haman et al., 2015; Peng et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-11-5-4-8-15-16(11)21-18(25-15)24-12-9-22(10-12)17(23)20-14-7-3-2-6-13(14)19/h2-8,12H,9-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFZMVVVMSWRLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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